physical and chemical properties of 4-Undecen-1-ol, (E)-
physical and chemical properties of 4-Undecen-1-ol, (E)-
An In-Depth Technical Guide to (E)-4-Undecen-1-ol: Properties, Synthesis, and Applications
Introduction
(E)-4-Undecen-1-ol, a long-chain unsaturated fatty alcohol, represents a class of molecules with significant potential in various scientific and industrial domains. Characterized by a C11 backbone, a primary alcohol at the 1-position, and a trans-configured double bond at the 4-position, this molecule's specific stereochemistry and bifunctionality make it a valuable intermediate in organic synthesis and a target for investigation in fields such as drug development, and flavor and fragrance chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of (E)-4-Undecen-1-ol, its synthesis, reactivity, and safety considerations, tailored for researchers and professionals in the chemical sciences.
Core Physical and Chemical Properties
Precise experimental data for (E)-4-Undecen-1-ol is not widely published. However, by referencing data from its isomers and analogous compounds, we can establish a reliable profile of its expected physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 21676-08-4 | [1][2] |
| Molecular Formula | C11H22O | [2] |
| Molecular Weight | 170.29 g/mol | [3] |
| Appearance | Colorless liquid (Expected) | [4][5][6] |
| Boiling Point | ~242-248 °C at 760 mmHg (Estimated) | [5][7] |
| Melting Point | < 19 °C (Estimated) | [4][5][8] |
| Density | ~0.85 g/mL at 25 °C (Estimated) | [6] |
| Refractive Index | ~1.448-1.453 at 20 °C (Estimated) | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [5][6] |
| Flash Point | ~104 °C (Estimated) | [7][9] |
Spectroscopic Characterization
The structural elucidation of (E)-4-Undecen-1-ol relies on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: Key signals would include two multiplets for the vinylic protons (–CH=CH–) around δ 5.4 ppm, a triplet for the methylene protons adjacent to the hydroxyl group (–CH₂OH) around δ 3.6 ppm, and a broad singlet for the hydroxyl proton (–OH). The remaining aliphatic protons would appear as a series of multiplets between δ 0.8 and 2.1 ppm.
-
¹³C NMR: Distinctive peaks would be observed for the two olefinic carbons in the region of δ 125-135 ppm, the carbon bearing the hydroxyl group (–CH₂OH) around δ 62 ppm, and the terminal methyl carbon around δ 14 ppm.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretching of the alkyl chain just below 3000 cm⁻¹, and a C=C stretch for the trans double bond around 1670 cm⁻¹. A prominent C-O stretch would also be visible around 1050 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Subsequent fragmentation would likely involve the loss of water (m/z 152) and cleavage of the carbon chain.
Chemical Reactivity and Stability
The chemistry of (E)-4-Undecen-1-ol is dictated by its two primary functional groups: the C=C double bond and the primary alcohol.
Reactions of the Alkene Moiety
The trans-double bond is a site of rich reactivity, allowing for a variety of addition and transformation reactions.[10]
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over Pd/C) will saturate the double bond to yield 1-undecanol.
-
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond will yield the corresponding dihalo-undecanol.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form the corresponding epoxide, a versatile synthetic intermediate.
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup will cleave the double bond to yield butanal and 7-hydroxyheptanal.
Reactions of the Alcohol Moiety
The primary alcohol is amenable to a range of common transformations.
-
Oxidation: The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagent used.[11][12]
-
To Aldehydes: Milder, anhydrous oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation to (E)-4-undecenal.[11][12][13] The use of TEMPO as a catalyst with an oxidant like N-chlorosuccinimide also provides a highly chemoselective method for this conversion.[14][15]
-
To Carboxylic Acids: Stronger oxidizing agents like chromic acid (Jones reagent) or potassium permanganate (KMnO₄) will oxidize the primary alcohol all the way to the corresponding carboxylic acid, (E)-4-undecenoic acid.[16]
-
-
Esterification: (E)-4-Undecen-1-ol can be converted to its corresponding ester through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reacting with more reactive acyl chlorides or acid anhydrides.[17][18] This reaction is fundamental to its application in fragrances, where esters are common components.
-
Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis, by first deprotonating with a strong base to form the alkoxide, followed by reaction with an alkyl halide.
Synthesis and Purification
The stereoselective synthesis of (E)-alkenes is a well-established area of organic chemistry.[19][20] A common and reliable method for preparing (E)-4-Undecen-1-ol is the Wittig reaction, which involves the coupling of a phosphorus ylide with an aldehyde.[21][22][23]
Proposed Synthetic Protocol: Wittig Reaction
-
Preparation of the Phosphonium Ylide: Heptyltriphenylphosphonium bromide is prepared via an Sₙ2 reaction between triphenylphosphine and 1-bromoheptane. This phosphonium salt is then treated with a strong base, such as butyllithium (n-BuLi), to generate the non-stabilized ylide.
-
Wittig Reaction: The generated ylide is reacted with 4-hydroxybutanal. Non-stabilized ylides typically favor the formation of (Z)-alkenes. However, the Schlosser modification can be employed to favor the (E)-isomer. Alternatively, a stabilized ylide (e.g., a Horner-Wadsworth-Emmons reagent) would predominantly yield the (E)-alkene.[24][25]
-
Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. The major byproduct, triphenylphosphine oxide, can be challenging to remove.[21] Purification is typically achieved through column chromatography on silica gel.
Caption: Standard laboratory safety workflow for handling chemicals.
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